REACTION_CXSMILES
|
B1[CH:6]2[CH2:7][CH2:8][CH2:9][CH:2]1[CH2:3][CH2:4][CH2:5]2.C=CCCCCCC.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[K+].[Br-].O.[O:29]=[C:30]1[CH2:39][CH2:38][CH2:37][C:36]2[CH:35]=[C:34](OS(C(F)(F)F)(=O)=O)[CH:33]=[CH:32][C:31]1=2>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:8]([C:34]1[CH:35]=[C:36]2[C:31](=[CH:32][CH:33]=1)[C:30](=[O:29])[CH2:39][CH2:38][CH2:37]2)[CH2:9][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:2.3.4.5,6.7,^1:51,53,72,91|
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Name
|
K3PO4
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Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
191 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
O=C1C=2C=CC(=CC2CCC1)OS(=O)(=O)C(F)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred, at room temperature, overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
were added
|
Type
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CUSTOM
|
Details
|
in dry
|
Type
|
CUSTOM
|
Details
|
degassed THF (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 65° C. under argon for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted into EtOAc (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was re-extracted with EtOAc (50 mL)
|
Type
|
WASH
|
Details
|
the combined organics washed with H2O (20 mL) and brine (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (Silica gel, 5% EtOAc in hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C=1C=C2CCCC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.93 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |